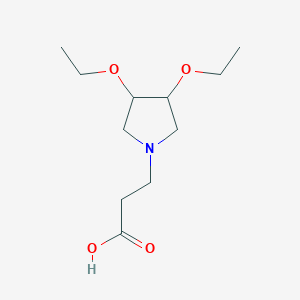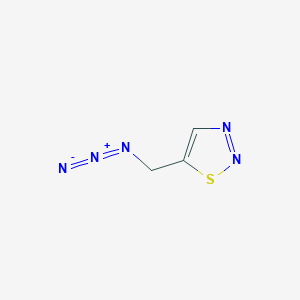
3-(3,4-Diethoxypyrrolidin-1-yl)propanoic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Pharmaceutical Development and Quality Control
3-(3,4-Diethoxypyrrolidin-1-yl)propanoic acid derivatives have been a focal point in pharmaceutical research due to their potential in drug development. For example, the compound has been identified as a potent and selective antagonist of the alpha(v)beta(3) receptor, showing significant in vitro activity and promising pharmacokinetic profiles in various animal models, highlighting its potential for the prevention and treatment of osteoporosis (Hutchinson et al., 2003). Furthermore, the compound's derivatives have been used as ligands in enantioselective alkylations, showcasing its role in synthesizing chiral compounds (Gonsalves et al., 2003). Analytical methods have been developed for the quality control of active pharmaceutical ingredients among its derivatives, emphasizing its relevance in ensuring drug safety and efficacy (Zubkov et al., 2016).
Antiproliferative Research
The antiproliferative properties of novel organotin(IV) carboxylate compounds with propanoic acid derivatives, including 3-(3,4-Diethoxypyrrolidin-1-yl)propanoic acid, have been evaluated on various human cancer cell lines. These studies revealed promising cytotoxicity against cancer cells, offering insights into the potential chemotherapeutic applications of these compounds (Pantelić et al., 2021).
Material Science and Chemical Synthesis
In material science and chemical synthesis, the compound and its derivatives have been employed in various capacities. For instance, 3-(3,4-Diethoxypyrrolidin-1-yl)propanoic acid derivatives have been synthesized and characterized, demonstrating significant antiproliferative effects and antimicrobial activities, thus highlighting their utility in both medical and materials science fields (Božić et al., 2017). The compound's derivatives have also been utilized in the synthesis of hydroxyl acids and their reactions with acidic materials, further demonstrating its versatility in chemical synthesis (Fujita et al., 1978).
Propiedades
IUPAC Name |
3-(3,4-diethoxypyrrolidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-3-15-9-7-12(6-5-11(13)14)8-10(9)16-4-2/h9-10H,3-8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRFXDYOOXXZGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OCC)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Diethoxypyrrolidin-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-[Fluoro(2-fluorophenyl)methyl]piperidine hydrochloride](/img/structure/B1478071.png)

![4-[2-(Methylamino)ethoxy]benzene-1-sulfonamide hydrochloride](/img/structure/B1478076.png)



![4-Methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1478083.png)